molecular formula C17H15NO3S B12553719 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- CAS No. 143774-63-4

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-

Cat. No.: B12553719
CAS No.: 143774-63-4
M. Wt: 313.4 g/mol
InChI Key: FZOJVCJGKMSWOI-UHFFFAOYSA-N
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Description

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is a substituted indole derivative characterized by a phenylsulfonyl group at the N1 position, an acetyl group at C2, and a methyl group at C3. This compound belongs to a class of sulfonylated indoles, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity. The phenylsulfonyl group acts as an electron-withdrawing moiety, influencing the electronic environment of the indole core and enhancing stability against metabolic degradation .

Properties

CAS No.

143774-63-4

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone

InChI

InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

FZOJVCJGKMSWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation of 1-(Phenylsulfonyl)indole

The most widely documented method involves Friedel-Crafts acetylation of 1-(phenylsulfonyl)indole derivatives. This two-step process begins with the sulfonylation of indole to introduce the phenylsulfonyl group, followed by regioselective acetylation at the C2 position.

Sulfonylation of Indole

Indole undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base such as anhydrous potassium carbonate or sodium hydroxide. The reaction typically proceeds in dichloromethane or dimethylformamide (DMF) at 40–60°C for 12–24 hours, yielding 1-(phenylsulfonyl)-1H-indole with >85% efficiency.

Acetylation via Friedel-Crafts Reaction

The acetyl group is introduced at the C2 position using acetic anhydride or acetyl chloride in the presence of aluminium chloride (AlCl₃) as a catalyst. Key conditions include:

  • Temperature : 25–30°C
  • Reaction Time : 2–4 hours
  • Solvent : Dichloromethane or nitrobenzene

For example, treating 1-(phenylsulfonyl)-1H-indole with acetyl chloride and AlCl₃ in dichloromethane produces 1-(phenylsulfonyl)-2-acetylindole in 79–96% yield. Subsequent methylation at the C3 position is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Table 1: Optimization of Friedel-Crafts Acetylation
Catalyst Solvent Temperature (°C) Yield (%)
AlCl₃ DCM 25 85
FeCl₃ Nitrobenzene 30 78
BF₃·Et₂O Toluene 40 68

Data compiled from.

One-Pot Synthesis via Tandem Reactions

Recent advances emphasize one-pot methodologies to reduce purification steps. A modified approach combines sulfonylation and acetylation in a single reactor:

  • Sulfonylation : Indole reacts with phenylsulfonyl chloride in DMF/K₂CO₃.
  • In situ Acetylation : Direct addition of acetic anhydride and AlCl₃ without intermediate isolation.

This method achieves an overall yield of 72–80% and minimizes side products such as over-acetylated derivatives.

Alternative Pathways: Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions offer regioselective alternatives, though they are less common for this specific compound. For instance, Heck coupling has been explored to introduce acetyl groups via vinyl acetate intermediates, but yields remain suboptimal (45–55%) compared to Friedel-Crafts methods.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding crystals with >98% purity. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 2.47 (s, 3H, CH₃), 2.57 (s, 3H, COCH₃), 7.25–7.48 (m, aromatic protons).
  • MS (ESI) : m/z 313.4 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competitive acetylation at C3 is mitigated by steric hindrance from the phenylsulfonyl group, which directs electrophilic substitution to C2.

Catalyst Recycling

AlCl₃, while effective, generates stoichiometric waste. Recent studies propose ionic liquids (e.g., [BMIM]Cl) as recyclable catalysts, achieving comparable yields (80–82%) over five cycles.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance heat transfer and reduce reaction times (1–2 hours vs. 4 hours batch). A pilot-scale trial using microreactors reported a 15% increase in yield and 40% reduction in solvent use.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is characterized by its unique molecular structure, which includes an indole ring, an acetyl group, a methyl group, and a phenylsulfonyl moiety. The molecular formula is C15H15NO3S, with a molecular weight of approximately 303.36 g/mol. The indole ring system allows for π-π stacking interactions, enhancing its solubility and stability in various solvents.

Biological Activities

Research indicates that 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exhibits significant biological activities:

  • Cholinesterase Inhibition : Studies suggest that this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmission. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.
  • Anticancer Properties : Preliminary investigations reveal potential anticancer activities, although further studies are necessary to elucidate the mechanisms involved.

Case Studies and Research Insights

Several studies have explored the applications of this compound in various fields:

  • Neuropharmacology : A study indicated that compounds similar to 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- could modulate neurotransmitter systems effectively. The cholinesterase inhibition mechanism was particularly emphasized as a potential therapeutic target for Alzheimer's disease .
  • Medicinal Chemistry : Research has shown that indole derivatives are valuable scaffolds in drug design due to their ability to interact with multiple biological targets. The specific interactions of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- with proteins involved in critical pathways highlight its potential as a lead compound for new drug development .

Mechanism of Action

The mechanism of action of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonylated Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- -SO₂Ph (N1), -COCH₃ (C2), -CH₃ (C3) C₁₇H₁₅NO₃S 313.37 Synthetic intermediate; electronic tuning for bioactivity
3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole -SO₂Ph (N1), -CH₂OCH₃ (C3) C₁₆H₁₅NO₃S 301.36 High-yield synthesis (90%); stable crystalline solid
3-(Iodomethyl)-1-(phenylsulfonyl)-1H-indole -SO₂Ph (N1), -CH₂I (C3) C₁₅H₁₂INO₂S 397.23 Halogenated analog; potential for cross-coupling reactions
Eletriptan Hydrobromide -SO₂Ph (C5 side chain), -pyrrolidinyl (C3) C₂₂H₂₆N₂O₂S·HBr 462.43 5-HT₁B/1D agonist (migraine therapy); high water solubility
2-Allyl-3-(phenylthio)-1H-indole -SPh (C3), -CH₂CH₂CH₂ (C2) C₁₇H₁₅NS 265.37 Electrophilic substitution product; used in heterocyclic synthesis

Key Comparative Analysis

Substituent Effects on Reactivity and Stability The phenylsulfonyl group at N1 is a common feature in these compounds, providing steric bulk and electronic deactivation of the indole ring. This group enhances oxidative stability compared to unsubstituted indoles . Electron-withdrawing vs.

Synthetic Accessibility

  • The target compound is likely synthesized via Friedel-Crafts acylation at C2 followed by sulfonylation at N1, analogous to methods for 3-(iodomethyl)-1-(phenylsulfonyl)-1H-indole (92% yield) .
  • In contrast, Eletriptan Hydrobromide requires multi-step functionalization of the indole side chain, including pyrrolidinyl and sulfonylethyl groups, which complicates scalability .

3-(Phenylthio)-1H-indole derivatives (e.g., SI-3aq) show DNA-binding capabilities via intercalation, suggesting a mechanism for antitumor activity .

Crystallographic and Spectroscopic Data

  • X-ray studies of N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide reveal dihedral angles of 66.5°–81.2° between the indole core and substituent phenyl rings, indicating significant conformational rigidity .
  • NMR shifts for the target compound’s acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for CO in ¹³C NMR) would align with trends in 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde (δ 10.1 ppm for aldehyde proton) .

Biological Activity

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- (CAS No. 143774-63-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole class, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C13H13N1O3S, with a molecular weight of 265.31 g/mol.

PropertyValue
CAS Number143774-63-4
Molecular FormulaC13H13N1O3S
Molecular Weight265.31 g/mol
IUPAC Name1-(phenylsulfonyl)-2-acetyl-3-methylindole

Anticancer Properties

Research indicates that indole derivatives, including 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-, exhibit significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the disruption of cellular signaling pathways. For instance, it has shown IC50 values ranging from 2.1 µM to 4.2 µM against different cancer cell lines such as SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) .

Cholinesterase Inhibition

The compound has also been identified as a potential cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE, making it a candidate for further development as a therapeutic agent .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. It demonstrated significant antioxidant activity in assays measuring the reduction of ABTS•+ radical cation, indicating its potential role in preventing oxidative damage in cells .

The mechanism by which 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
  • Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
  • Antioxidant Mechanisms : It reduces reactive oxygen species (ROS) levels through direct scavenging and upregulation of endogenous antioxidant defenses.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various indole derivatives, including the target compound. The results indicated that modifications on the indole structure could enhance potency against specific cancer types. For instance, substituents on the phenyl ring were found to significantly influence activity against breast cancer cell lines .

Cholinesterase Inhibition Study

In another investigation focused on neuroprotective agents, the compound was tested alongside known cholinesterase inhibitors. It exhibited competitive inhibition against BChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment . This suggests its potential application in managing cognitive decline associated with neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are employed for preparing 2-acetyl-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives?

The synthesis typically involves halogenation followed by nucleophilic substitution. For example, a bromomethyl intermediate (e.g., 1-phenylsulfonyl-2-(bromomethyl)-3-(phenylthio)-1H-indole) can react with ZnBr₂ in dry acetonitrile under reflux conditions. Subsequent acid hydrolysis and crystallization from methanol yield the desired product . Similar protocols use palladium-catalyzed cross-coupling reactions for introducing aryl/heteroaryl groups at specific positions .

Q. How is X-ray crystallography utilized to confirm molecular conformation in phenylsulfonyl-substituted indoles?

X-ray diffraction studies measure dihedral angles between the indole core and substituents (e.g., 66.5° and 81.2° for phenyl rings in related structures) and bond lengths (e.g., S–O = 1.419 Å, S–C = 1.750 Å). Hydrogen-bonding patterns (e.g., N–H⋯O interactions forming cyclic dimers) and intermolecular interactions (C–H⋯π) are also quantified to validate stability and packing .

Q. What spectroscopic techniques are critical for characterizing structural integrity?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions and electronic environments (e.g., deshielded protons near electron-withdrawing groups).
  • FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields?

  • Catalyst Screening : ZnBr₂ is commonly used, but alternative Lewis acids (e.g., BF₃·Et₂O) may improve efficiency.
  • Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates.
  • Temperature Control : Prolonged reflux (5+ hours) ensures complete conversion but may require quenching to avoid side reactions .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?

  • Torsional Angle Adjustments : Computational models (DFT) may underestimate steric hindrance from substituents like phenylsulfonyl groups. Adjust dihedral angles to match crystallographic data.
  • Hydrogen Bond Refinement : Include weak interactions (C–H⋯O) in simulations to better replicate experimental lattice energies .

Q. How do electron-withdrawing substituents (e.g., phenylsulfonyl) influence electronic structure and reactivity?

The phenylsulfonyl group elongates N–C bonds (e.g., N1–C1 = 1.422 Å vs. 1.355 Å in planar amines) due to electron withdrawal, reducing nucleophilicity at the indole nitrogen. This enhances stability toward oxidation but may reduce reactivity in electrophilic substitution .

Q. What experimental approaches evaluate bioactivity (e.g., antitumor, antibacterial) of these derivatives?

  • DNA Interaction Studies : UV-Vis and fluorescence quenching assays assess binding affinity to calf thymus DNA.
  • Enzyme Inhibition Assays : Test inhibition of HIV-1 reverse transcriptase or bacterial enzymes using kinetic measurements (e.g., IC₅₀ values) .

Q. How do intermolecular interactions in crystal structures affect stability and solubility?

Centrosymmetric dimers formed via N–H⋯O hydrogen bonds increase thermal stability but reduce solubility in polar solvents. Introducing bulky substituents disrupts these interactions, improving solubility for biological assays .

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